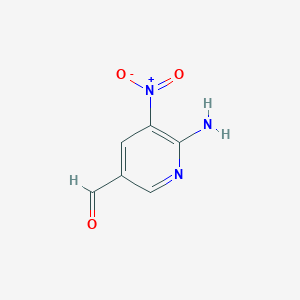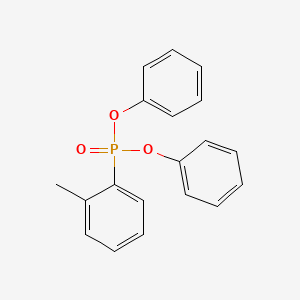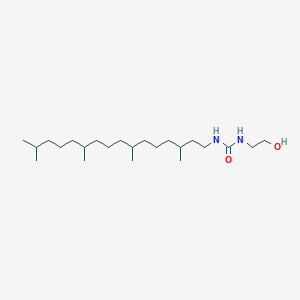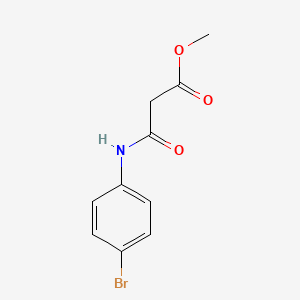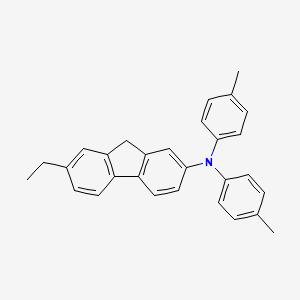
7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” is an organic compound belonging to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a structure consisting of a fluorene core substituted with various functional groups. This particular compound features an ethyl group at the 7th position and two 4-methylphenyl groups attached to the nitrogen atom at the 2nd position of the fluorene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” typically involves multi-step organic reactions. One common method includes:
Starting Material: Fluorene
Step 1: Alkylation of fluorene to introduce the ethyl group at the 7th position.
Step 2: Amination reaction to introduce the amine group at the 2nd position.
Step 3: Substitution reaction to attach the 4-methylphenyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological interactions and pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: The parent compound with a similar core structure.
7-Ethylfluorene: Similar compound with an ethyl group at the 7th position.
N,N-bis(4-methylphenyl)amine: Similar compound with two 4-methylphenyl groups attached to the nitrogen atom.
Uniqueness
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” is unique due to the specific combination of substituents on the fluorene core, which may impart distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
147090-26-4 |
|---|---|
Fórmula molecular |
C29H27N |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
7-ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C29H27N/c1-4-22-9-15-28-23(17-22)18-24-19-27(14-16-29(24)28)30(25-10-5-20(2)6-11-25)26-12-7-21(3)8-13-26/h5-17,19H,4,18H2,1-3H3 |
Clave InChI |
IQCQELKGSFHXEN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
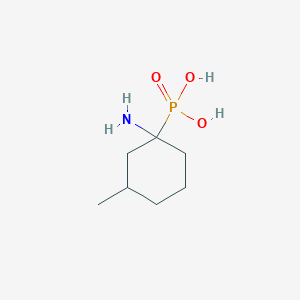
![1-Phenyl-5-[(trimethylstannyl)sulfanyl]-1H-tetrazole](/img/structure/B12545700.png)
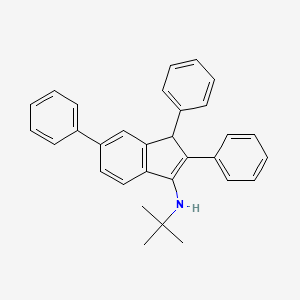
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
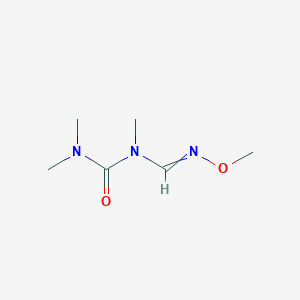
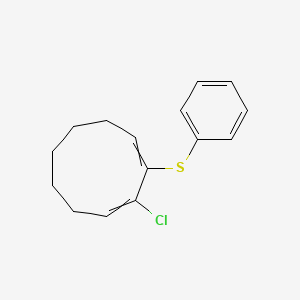
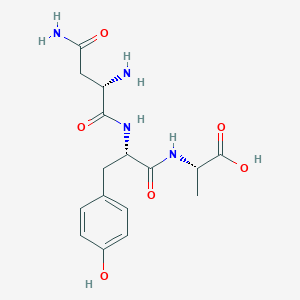
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
